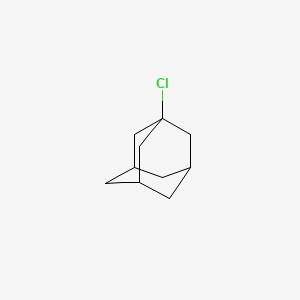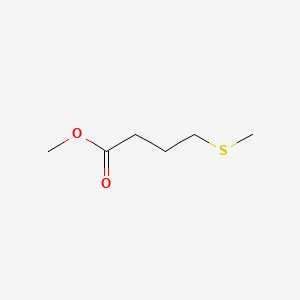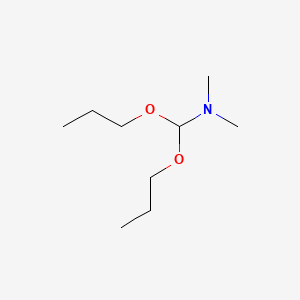
N,N-Dimethylformamide dipropyl acetal
Übersicht
Beschreibung
“N,N-Dimethylformamide dipropyl acetal” is a derivatizing reagent used in gas chromatography . It is also known by other names such as “1,1-Dipropoxy-N,N-dimethylmethylamine” and "1,1-Dipropoxytrimethylamine" . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of “N,N-Dimethylformamide dipropyl acetal” is C9H21NO2 . The IUPAC Standard InChI is InChI=1S/C9H21NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h9H,5-8H2,1-4H3 . The molecular weight is 175.27 .
Chemical Reactions Analysis
“N,N-Dimethylformamide dipropyl acetal” is used as a derivatization reagent in gas chromatography . It has been used in the synthesis of methyl esters from acids, methyl ethers, and thioethers from phenols and aromatic thiols .
Physical And Chemical Properties Analysis
“N,N-Dimethylformamide dipropyl acetal” is a liquid at 20°C . It has a refractive index of 1.41 and a specific gravity of 0.85 at 20/20 . It has a flash point of 46°C .
Wissenschaftliche Forschungsanwendungen
1. Alkylation of Secondary Amino Compounds
N,N-Dimethylformamide dipropyl acetal has been used for alkylation of secondary amino compounds. Studies have shown that this chemical yields N-ethyl derivatives of secondary amines. The mechanism of this reaction, however, remains not fully understood (Narasimhachari & Friedel, 1980).
2. Derivatization in Corticosteroids
This compound has been utilized in the derivatization of corticosteroids like dexamethasone to enhance their Gas Chromatography-Mass Spectrometry (GC-MS) responsiveness. The structure of the major reaction product, a corticosteroid ester, was determined to be of significant interest in analytical chemistry (Negriolli et al., 1996).
3. Heterocyclic Compound Synthesis
The compound is also significant in the synthesis of heterocyclic compounds. It's utilized in formylation of active methylene groups, methyl groups to create enamines, and formylation of amino groups to produce amidines. These processes are vital in the formation and modification of various heterocyclic compounds (Abu-Shanab et al., 2009).
4. Derivatization Agent for Barbiturates
N,N-Dimethylformamide dipropyl acetal serves as a derivatizing agent for barbiturates and related compounds. It enables the formation of acetals which can be easily chromatographed, facilitating the separation and determination of these compounds with good precision and speed (Venturella et al., 1973).
5. N-alkylation in Tricyclic Antidepressants
It's been used in the N-alkylation of secondary amine tricyclic antidepressants. The method prepares N-ethyl derivatives of these antidepressants, aiding in their quantitation in plasma levels for clinical studies (Narasimhachari & Friedel, 1979).
Safety And Hazards
“N,N-Dimethylformamide dipropyl acetal” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child . It should be stored under inert gas and in a well-ventilated place .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1,1-dipropoxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLGQFIDCADTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(N(C)C)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208787 | |
| Record name | 1,1-Dipropoxytrimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide dipropyl acetal | |
CAS RN |
6006-65-1 | |
| Record name | N,N-Dimethyl-1,1-dipropoxymethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dipropoxytrimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dipropoxytrimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dipropoxytrimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)

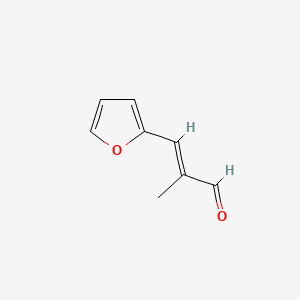

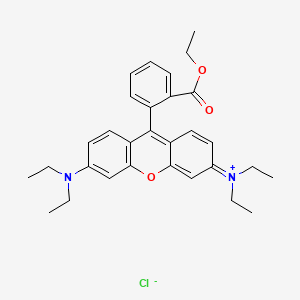

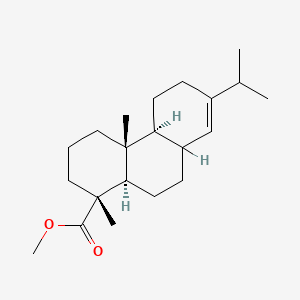
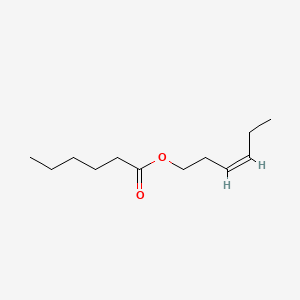

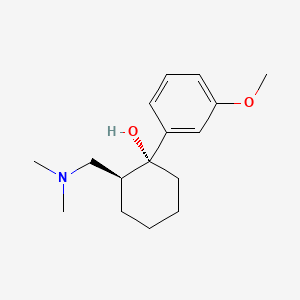
![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)
